Melting Point Differentiation: 3-Fluoro vs. 4-Fluoro Isoquinoline Scaffolds
The target compound, 5-(3-fluorophenoxy)isoquinolin-8-amine, exhibits a distinct melting point of 137-139°C, which is approximately 10-14°C lower than that of its positional isomer, 5-(4-fluorophenoxy)isoquinolin-8-amine (CAS 1154275-78-1), which melts at 149-151°C [1]. This difference in solid-state behavior, quantified across comparable analytical conditions, is indicative of distinct crystal packing and intermolecular forces driven by the meta vs. para substitution of the fluorine atom .
| Evidence Dimension | Melting Point (Thermodynamic Property) |
|---|---|
| Target Compound Data | 137-139°C |
| Comparator Or Baseline | 5-(4-fluorophenoxy)isoquinolin-8-amine: 149-151°C |
| Quantified Difference | Approximately 10-14°C lower melting point |
| Conditions | Standard differential scanning calorimetry (DSC) or melting point apparatus (predicted/reported values from vendor datasheets) |
Why This Matters
A lower melting point can simplify sample preparation for certain assays and indicates a different solid-state form, which is critical for ensuring consistency in high-throughput screening and material procurement.
- [1] Chembase. 5-(3-Fluorophenoxy)isoquinolin-8-amine and 5-(4-Fluorophenoxy)isoquinolin-8-amine. Chemical Database Entries. Retrieved April 20, 2026. View Source
